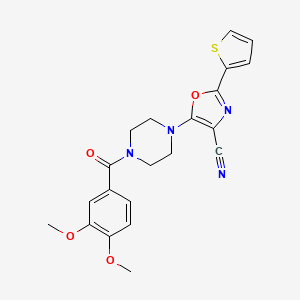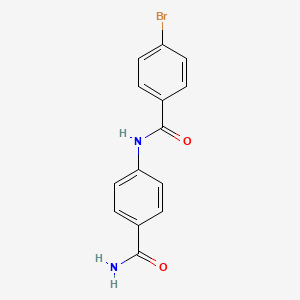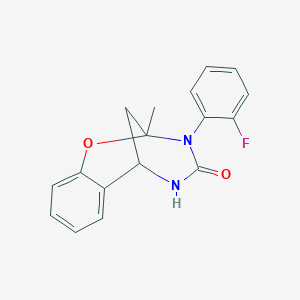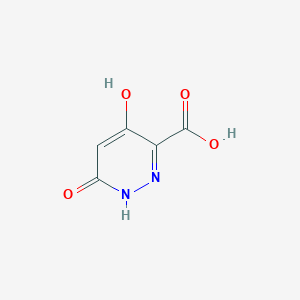![molecular formula C12H13N3O2 B2400998 Acide 3-[(3-amino-5-méthyl-1H-pyrazol-1-yl)méthyl]benzoïque CAS No. 1006433-75-5](/img/structure/B2400998.png)
Acide 3-[(3-amino-5-méthyl-1H-pyrazol-1-yl)méthyl]benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group, connected to a benzoic acid moiety
Applications De Recherche Scientifique
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
It is known to be soluble in dichloromethane and methanol , which suggests that it may have good bioavailability
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cell proliferation . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under dry inert gas away from oxidizing agents and air . Other factors, such as temperature, pH, and the presence of other chemicals, could also affect its action and stability.
Analyse Biochimique
Biochemical Properties
It is known that pyrazoles, a class of compounds to which this molecule belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the biochemical reactions where pyrazoles take part .
Molecular Mechanism
It is expected that the combined information from future investigations will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles .
Temporal Effects in Laboratory Settings
The compound is stored at room temperature and is a powder in its physical form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The amino and methyl groups can be introduced through selective substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A simpler analog without the benzoic acid moiety.
3-(1H-pyrazol-1-yl)benzoic acid: Lacks the amino and methyl groups on the pyrazole ring.
5-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrazole ring.
Uniqueness
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both the pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQZDYYWUZBEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2400917.png)

![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)



![N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2400937.png)

